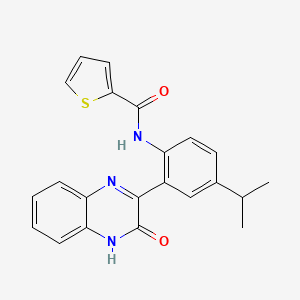
ML281
Descripción general
Descripción
ML281 es un inhibidor potente y selectivo de la quinasa 33 de serina/treonina (STK33) con una concentración inhibitoria (IC50) de 14 nanomoles . Este compuesto ha mostrado una selectividad significativa, siendo 550 veces más selectivo sobre la quinasa Aurora B y más de 700 veces más selectivo sobre la proteína quinasa A . This compound se utiliza principalmente en la investigación científica y no está destinado al consumo humano .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
ML281 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa 33 de serina/treonina. Esta inhibición interrumpe el papel de la quinasa en varios procesos celulares, incluida la transducción de señales y la regulación del ciclo celular . Los objetivos moleculares de this compound incluyen el sitio activo de la quinasa 33 de serina/treonina, donde se une y previene la fosforilación de los sustratos posteriores . Esta inhibición puede conducir a una reducción de la viabilidad celular y un aumento de la apoptosis en ciertas líneas celulares cancerosas .
Compuestos similares:
Inhibidores de la quinasa Aurora B: Si bien this compound es selectivo para la quinasa 33 de serina/treonina, muestra cierta actividad contra la quinasa Aurora B, lo que lo convierte en una herramienta útil para estudios comparativos.
Inhibidores de la proteína quinasa A: La selectividad de this compound sobre la proteína quinasa A destaca sus propiedades de unión únicas y su potencial para aplicaciones terapéuticas dirigidas.
Unicidad: La alta selectividad y potencia de this compound lo convierten en un compuesto único para estudiar la inhibición específica de la quinasa 33 de serina/treonina. Su capacidad para dirigirse selectivamente a esta quinasa sin afectar significativamente a otras quinasas como la quinasa Aurora B y la proteína quinasa A lo diferencia de otros inhibidores .
Análisis Bioquímico
Biochemical Properties
ML281 plays a crucial role in biochemical reactions by inhibiting the activity of STK33 with an IC50 of 14 nM . This inhibition is highly selective, showing a 550-fold selectivity over Aurora kinase B and greater than 700-fold selectivity over protein kinase A . This compound interacts with various enzymes and proteins, primarily targeting STK33. The nature of these interactions involves binding to the active site of STK33, thereby preventing its phosphorylation activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In KRAS-dependent cancer cell lines, this compound does not exhibit synthetic lethality, indicating that its effects are specific to certain cellular contexts . The compound influences cell function by suppressing cell viability in NCI-H446 cells at a concentration of 10 μM over 72 hours . This suppression is likely due to the inhibition of STK33, which plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of STK33, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound’s selectivity for STK33 over other kinases ensures that its effects are specific and minimizes off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C for up to three years in powder form and for up to two years in solution at -80°C . Over a 72-hour incubation period, this compound consistently suppresses cell viability in NCI-H446 cells . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it remains active over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, this compound has been shown to suppress cell viability without affecting the viability of KRAS-dependent cancer cells . This indicates a threshold effect where the compound is effective at specific concentrations but may exhibit toxic or adverse effects at higher doses
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of STK33 . This inhibition affects metabolic flux and metabolite levels by disrupting the phosphorylation of key metabolic enzymes . The compound’s interaction with STK33 suggests that it may influence various metabolic processes, although detailed studies on its metabolic pathways are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small molecular size . The compound’s interaction with binding proteins and transporters has not been extensively studied, but its high selectivity for STK33 suggests that it may accumulate in tissues where STK33 is highly expressed . This localization could enhance its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on STK33 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity within the cytoplasm is sufficient to disrupt STK33-mediated signaling pathways and cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ML281 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se sintetiza en laboratorios de investigación utilizando técnicas de síntesis orgánica estándar. El proceso implica varios pasos de purificación, incluyendo recristalización y cromatografía, para alcanzar los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: ML281 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las unidades de quinoxalina y tiofeno. Estas reacciones pueden ser catalizadas por varios reactivos en condiciones controladas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Reacciones de oxidación y reducción: Si bien son menos comunes, this compound puede sufrir reacciones de oxidación y reducción en condiciones específicas utilizando reactivos como el peróxido de hidrógeno o el borohidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de varios derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
Aurora kinase B inhibitors: While ML281 is selective for serine/threonine kinase 33, it shows some activity against Aurora kinase B, making it a useful tool for comparative studies.
Protein kinase A inhibitors: this compound’s selectivity over protein kinase A highlights its unique binding properties and potential for targeted therapeutic applications.
Uniqueness: this compound’s high selectivity and potency make it a unique compound for studying the specific inhibition of serine/threonine kinase 33. Its ability to selectively target this kinase without significantly affecting other kinases like Aurora kinase B and protein kinase A sets it apart from other inhibitors .
Propiedades
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


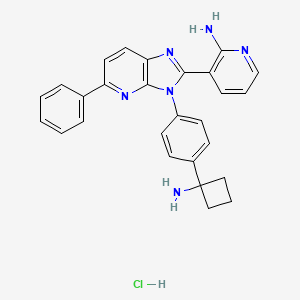
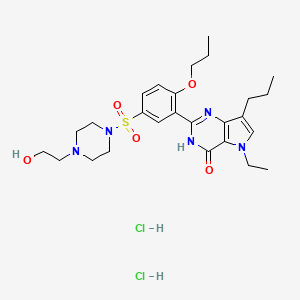
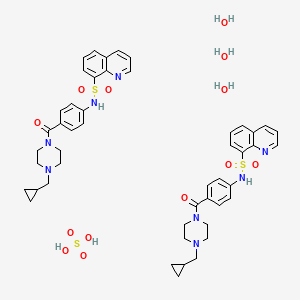
![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

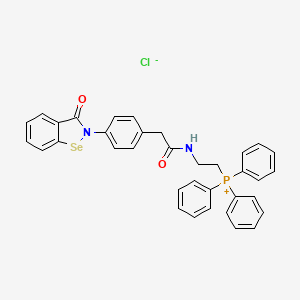
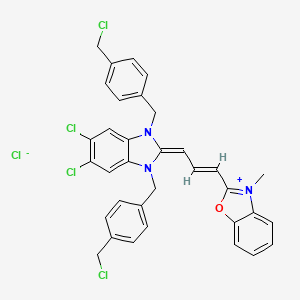
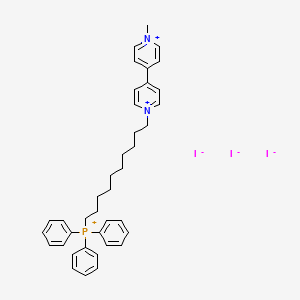
![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
